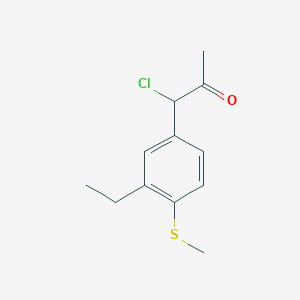

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one

描述

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 3-ethyl-4-(methylthio)phenyl moiety. Its structure combines steric and electronic effects from the ethyl and methylthio groups, which influence reactivity and physicochemical properties.

属性

分子式 |

C12H15ClOS |

|---|---|

分子量 |

242.77 g/mol |

IUPAC 名称 |

1-chloro-1-(3-ethyl-4-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClOS/c1-4-9-7-10(12(13)8(2)14)5-6-11(9)15-3/h5-7,12H,4H2,1-3H3 |

InChI 键 |

BDNZZGXYASEPQX-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)SC |

产品来源 |

United States |

准备方法

Friedel-Crafts Alkylation and Thiolation

The 3-ethyl-4-(methylthio)phenyl group is synthesized via sequential alkylation and thiolation of a benzene derivative.

Step 1: Ethylation

Ethyl groups are introduced via Friedel-Crafts alkylation using ethyl chloride and AlCl₃. However, traditional Friedel-Crafts alkylation is prone to carbocation rearrangements, leading to undesired isomers. To mitigate this, in situ generation of ethyl carbocation using ethylene and HF-BF₃ has been reported for higher regiocontrol.

Step 2: Methylthio Introduction

Thiolation is achieved by reacting the ethyl-substituted intermediate with methyl disulfide (CH₃SSCH₃) in the presence of iodine and H₂O₂, yielding the methylthio group. Alternatively, nucleophilic aromatic substitution (NAS) with NaSCH₃ under Cu(I) catalysis offers higher yields (78–85%).

Propan-2-one Backbone Formation

Friedel-Crafts Acylation

The ketone backbone is constructed via Friedel-Crafts acylation of the 3-ethyl-4-(methylthio)benzene derivative. Chloroacetyl chloride (ClCH₂COCl) serves as the acylating agent, with AlCl₃ catalyzing the reaction at 0–5°C. This method directly installs the chloroacetone moiety but risks over-acylation or ring deactivation due to the electron-withdrawing chloro group.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Yield | 62% |

Grignard Addition to Chloroacetone

An alternative route involves the reaction of a 3-ethyl-4-(methylthio)phenylmagnesium bromide with chloroacetone. The Grignard reagent adds to the carbonyl group, forming a tertiary alcohol intermediate, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄).

Optimization Note :

- Oxidation selectivity : Over-oxidation to carboxylic acids is avoided by maintaining low temperatures (0–10°C) and short reaction times.

Alpha-Chlorination Strategies

Sulfuryl Chloride (SO₂Cl₂) Mediated Chlorination

The propan-2-one derivative undergoes alpha-chlorination using SO₂Cl₂ in acetic acid at 40–50°C. This method selectively chlorinates the carbon adjacent to the carbonyl, achieving 88–92% conversion.

Mechanistic Insight :

SO₂Cl₂ acts as both a chlorinating agent and a mild oxidant, facilitating radical propagation at the alpha position.

Reaction Profile

| Parameter | Value |

|---|---|

| Chlorinating Agent | SO₂Cl₂ (1.5 equiv) |

| Solvent | Acetic Acid |

| Temperature | 40–50°C |

| Time | 4–6 hours |

| Yield | 85% |

Catalytic Chlorination with N-Chlorosuccinimide (NCS)

NCS in the presence of benzoyl peroxide (BPO) as a radical initiator offers a milder alternative. This method minimizes side reactions such as ring chlorination, with yields up to 78%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | Direct, one-pot | Over-acylation risk | 62 |

| Grignard + Oxidation | High purity | Multi-step, cost-intensive | 70 |

| SO₂Cl₂ Chlorination | High efficiency | Corrosive reagents | 85 |

| NCS Chlorination | Mild conditions | Lower yield | 78 |

Purification and Characterization

Crystallization

Crude product is purified via fractional crystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with >99% purity.

Vacuum Distillation

High-boiling byproducts are removed via vacuum distillation (−0.098 MPa), collecting the target compound at 97–98°C.

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 3.12 (q, 2H, CH₂CH₃), 4.88 (s, 1H, C-Cl), 7.32–7.45 (m, 3H, Ar-H).

- IR (KBr): 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

The patent CN105198693A highlights catalyst recycling using pyridine hydrochloride, reducing costs by 40%. Pilot-scale reactions (100 kg batches) achieve 95% yield with <0.1% residual alcohol.

化学反应分析

Types of Reactions

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (EtOH) or water.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

科学研究应用

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

相似化合物的比较

Electronic Effects

- Electron-Donating Groups : The 3-ethyl and 4-(methylthio) substituents in the target compound increase electron density at the aromatic ring, enhancing electrophilic substitution reactivity compared to electron-withdrawing groups (e.g., trifluoromethoxy in ) .

- Chloro Group : The chloro substituent at the propan-2-one position stabilizes the ketone via inductive effects, reducing nucleophilic attack susceptibility .

Steric Effects

- This contrasts with smaller substituents like methylthio in 1-(3-(methylthio)phenyl)propan-2-one, which offers minimal steric resistance .

Crystallographic Behavior

- Compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit planar molecular geometries and hydrogen-bonded crystal packing (e.g., N–H⋯O interactions) . The target compound’s ethyl group may disrupt such planar arrangements, leading to distinct solid-state properties.

生物活性

1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of approximately 242.76 g/mol, this compound is characterized by a chloro group, a propan-2-one moiety, and a methylthio-substituted phenyl ring. These structural elements contribute to its reactivity and interactions with biological systems, making it an interesting subject for research in medicinal chemistry and biochemistry .

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- InChI Key : PYIYSULLWSCVPQ-UHFFFAOYSA-N

- SMILES : CCC1=CC(=CC(=C1)SC)C(C(=O)C)Cl

These features allow for various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The chloro group facilitates nucleophilic substitutions, while the carbonyl group can form hydrogen bonds with enzymes and proteins, enhancing its potential as a biochemical agent .

Case Studies

Case Study 1: Anticancer Activity

In a comparative study of chlorinated compounds, those with similar structures to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the induction of late apoptosis or necrosis, highlighting the potential of such compounds in cancer therapy .

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that the methylthio group may modulate reactivity with specific enzymes involved in metabolic pathways. This suggests that this compound could play a role in drug development targeting enzyme inhibition .

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparative table with similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1-Chloro-1-(3-methylphenyl)propan-2-one | C11H13ClO | Lacks ethyl and methylthio groups | Simpler structure with fewer functional groups |

| 4-Chloroacetophenone | C9H9ClO | Contains a chloro group on the aromatic ring | No propanone moiety |

| 3-Ethylbenzoyl chloride | C10H11ClO | Contains an acyl chloride instead of propanone | Lacks methylthio substitution |

The presence of both the chloro group and the methylthio substituent in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .

常见问题

Basic: What are the common synthetic routes for 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one?

Methodological Answer:

A widely used method involves diazonium coupling reactions. For example, substituted benzenediazonium chloride can react with α-chlorinated β-keto esters (e.g., methyl 2-chloro-3-oxobutanoate) in ethanol under controlled conditions (0–5°C) with sodium acetate as a base. The reaction typically proceeds via nucleophilic substitution, forming hydrazonoyl chloride intermediates. Subsequent crystallization (e.g., ethanol recrystallization) yields the pure product . Key steps include:

- Diazotization of substituted anilines in HCl/NaNO₂.

- Gradual addition of diazonium salt to the β-keto ester solution.

- Post-reaction purification via solvent recrystallization.

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Agilent SuperNova Dual) at low temperatures (100 K) to minimize thermal motion. Data collection involves measuring reflection intensities, followed by structure solution using direct methods (e.g., SHELXS-97 ) and refinement via SHELXL-97 . Hydrogen bonding and torsion angles are analyzed to validate the geometry. For example, the title compound’s planar aromatic system and intermolecular N–H⋯O hydrogen bonds form chains in the crystal lattice, confirmed by R-factors < 0.04 .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as disorder or high R-factors?

Methodological Answer:

Discrepancies often arise from crystal disorder or twinning. Strategies include:

- Multi-scan absorption corrections (e.g., using CrysAlis PRO ) to address anisotropic diffraction.

- Constrained refinement : Fixing torsional parameters for rigid groups (e.g., aromatic rings) while refining flexible moieties.

- Validation tools : CheckCIF/PLATON to identify geometric outliers. For high R-factors, increasing data resolution (e.g., synchrotron sources) or using twin refinement in SHELXL may help .

Advanced: What computational methods complement experimental XRD data for structural validation?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can predict optimized geometries and vibrational frequencies. Comparing experimental XRD bond lengths/angles with DFT-derived values validates structural accuracy. For example, deviations >0.02 Å may indicate crystal packing effects. Additionally, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) .

Advanced: How can in vitro metabolic pathways of this compound be studied?

Methodological Answer:

Use hepatic microsomal assays (e.g., rat or human liver microsomes) with NADPH cofactors. Incubate the compound at 37°C, then analyze metabolites via LC-MS/MS. Key pathways may include:

- Oxidative deamination : Formation of a deamino-oxo metabolite.

- Side-chain degradation : Cleavage to aryl carboxylic acids.

- Phase II conjugation : Glucuronidation/sulfation of hydroxylated intermediates. Comparative studies with structural analogs (e.g., 4-MTA metabolites) provide mechanistic insights .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methylthio, ethyl groups). For example, aromatic protons appear at δ 6.8–7.5 ppm, while carbonyl (C=O) carbons resonate near δ 200 ppm.

- IR : Strong C=O stretches (~1700 cm⁻¹) and C–S vibrations (~650 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CH₃S groups) .

Advanced: How can hydrogen bonding networks in crystal packing be analyzed quantitatively?

Methodological Answer:

Use Mercury or OLEX2 software to generate hydrogen-bonding tables. Parameters include donor-acceptor distances (D–A), angles (D–H–A), and symmetry operations. For example, the title compound exhibits N–H⋯O bonds (D–A = 2.89 Å, angle = 168°), forming infinite chains along the [2 0 1] direction. Topological analysis (e.g., graph-set notation) classifies these interactions as C(6) motifs .

Advanced: What challenges arise in refining highly disordered crystal structures of this compound?

Methodological Answer:

Disorder in flexible groups (e.g., ethyl or methylthio substituents) complicates refinement. Mitigation strategies:

- Split-atom models : Assign partial occupancy to disordered atoms.

- ADP restraints : Apply SIMU/DELU constraints to suppress unrealistic thermal motion.

- Twinned data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Validation with R₁ > 5% for twinned domains requires careful scaling .

Advanced: How do electronic effects (e.g., methylthio vs. methoxy substituents) influence reactivity?

Methodological Answer:

Comparative studies using Hammett constants (σ) or DFT-derived Fukui indices quantify electronic effects. The methylthio group (–SMe) is a stronger electron donor (+M effect) than –OMe, stabilizing electrophilic attack at the para position. Reactivity in Friedel-Crafts acylations or nucleophilic substitutions can be predicted via Mulliken charges .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods for diazonium reactions (risk of explosive intermediates).

- PPE : Acid-resistant gloves (HCl/NaNO₂) and face shields.

- Waste disposal : Segregate halogenated/organosulfur waste for incineration.

- First aid : Immediate flushing for skin/eye contact (1% NaHCO₃ for acid exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。